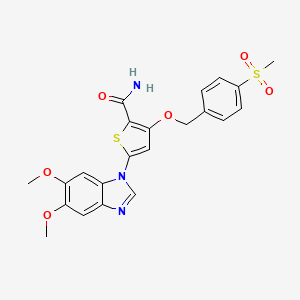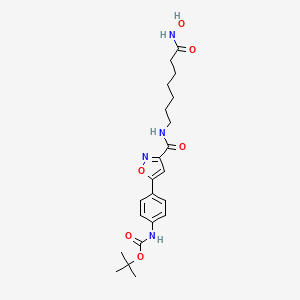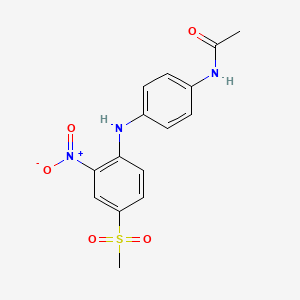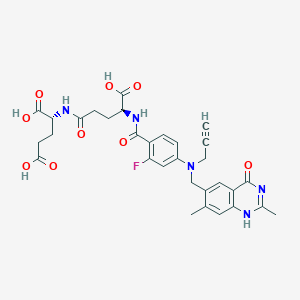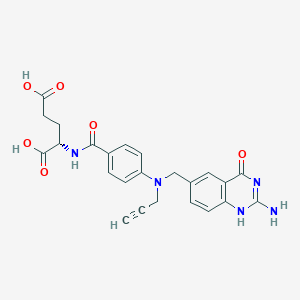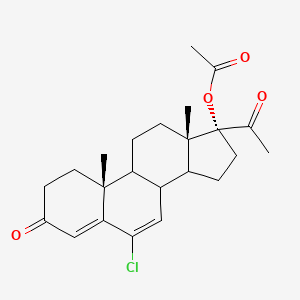
クロルマジノン酢酸
概要
説明
作用機序
ウロベタゾールプロピオン酸エステルは、グルココルチコイド受容体に結合することにより効果を発揮します。 この結合は、炎症促進シグナルを阻害し、抗炎症シグナルを促進することにより、血管拡張、毛細血管の透過性、および炎症部位への白血球の遊走の減少につながります . 関与する分子標的と経路には、数時間から数日にわたって複数のダウンストリーム効果をもたらす遺伝子発現の変化が含まれます .
類似化合物の比較
ウロベタゾールプロピオン酸エステルは、クロベタゾールプロピオン酸エステルなどの他の強力なコルチコステロイドと構造的に関連しています。 両方の化合物は重度の炎症性疾患の治療に非常に有効ですが、ウロベタゾールプロピオン酸エステルは、少し高い効力とより長い作用時間が得られるため、しばしば好まれます . その他の類似化合物には、ディフロラゾンジアセテートとベタメタゾンジプロピオン酸エステルが含まれ、これらもグルココルチコイドコルチコステロイドのクラスに属します .
科学的研究の応用
Ulobetasol propionate is extensively used in scientific research, particularly in the fields of dermatology and pharmacology. Its high potency makes it a valuable tool for studying the effects of corticosteroids on inflammatory and pruritic conditions. It is also used in combination with other therapeutic agents, such as tazarotene, to enhance its efficacy and safety profile in treating psoriasis .
生化学分析
Biochemical Properties
Chlormadinone acetate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is an agonist of the progesterone receptor, the biological target of progestogens like progesterone, and an antagonist of the androgen receptor, the biological target of androgens like testosterone and dihydrotestosterone . These interactions inhibit the activity of sex hormones and exhibit antiandrogenic properties .
Cellular Effects
Chlormadinone acetate influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has progestagenic activity, antigonadotropic effects, antiandrogenic activity, and weak glucocorticoid activity . These effects result in changes in carbohydrate metabolism, inhibition of sex hormone activity, and modulation of gene expression .
Molecular Mechanism
At the molecular level, chlormadinone acetate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the progesterone receptor and androgen receptor, inhibiting the activity of sex hormones . This binding leads to the modulation of gene expression and enzyme activity, resulting in the observed biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chlormadinone acetate change over time. The compound is metabolized in the liver through reduction, hydroxylation, deacetylation, and conjugation . Its stability and degradation are influenced by these metabolic processes, and long-term effects on cellular function have been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of chlormadinone acetate vary with different dosages in animal models. High oral doses in heifers induce reversible sterility for up to three months . The teratogenicity of chlormadinone acetate depends on the dose and animal species, with higher doses causing more significant effects . Toxic or adverse effects at high doses include changes in carbohydrate metabolism and inhibition of sex hormone activity .
Metabolic Pathways
Chlormadinone acetate is involved in various metabolic pathways, including reduction, hydroxylation, deacetylation, and conjugation . These processes occur primarily in the liver and involve enzymes such as liver microsomes . The compound’s metabolism affects metabolic flux and metabolite levels, influencing its overall biochemical activity .
Transport and Distribution
Chlormadinone acetate is transported and distributed within cells and tissues through interactions with transporters and binding proteins . It has a high protein binding rate (96.6–99.4%) to albumin and not to sex hormone-binding globulin or corticosteroid-binding globulin . This binding affects its localization and accumulation within cells and tissues .
Subcellular Localization
The subcellular localization of chlormadinone acetate is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
準備方法
ウロベタゾールプロピオン酸エステルの合成は、ステロイド前駆体から始まり、複数の段階を伴います。重要な段階には、フッ素化、塩素化、およびエステル化反応が含まれます。 工業的生産方法は独自のものであるが、一般的には、収率と純度を高くするために最適化された反応条件で、同様の合成経路に従います .
化学反応の分析
ウロベタゾールプロピオン酸エステルは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、分子に存在するヒドロキシル基で起こります。
還元: 構造中のケトン基は、第二アルコールに還元することができます。
置換: 分子中のハロゲン原子は、特定の条件下で他の官能基と置換することができます。これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のための求核剤が含まれます. 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究への応用
ウロベタゾールプロピオン酸エステルは、特に皮膚科と薬理学の分野で、科学研究において広く使用されています。その高い効力は、コルチコステロイドが炎症性およびそう痒性疾患に及ぼす影響を調べるための貴重なツールとなっています。 タザロテンなどの他の治療薬と組み合わせて使用されることで、乾癬の治療における有効性と安全性プロファイルが向上します .
類似化合物との比較
Ulobetasol propionate is structurally related to other potent corticosteroids such as clobetasol propionate. While both compounds are highly effective in treating severe inflammatory conditions, ulobetasol propionate is often preferred for its slightly higher potency and longer duration of action . Other similar compounds include diflorasone diacetate and betamethasone dipropionate, which also belong to the class of glucocorticoid corticosteroids .
特性
CAS番号 |
302-22-7 |
|---|---|
分子式 |
C23H29ClO4 |
分子量 |
404.9 g/mol |
IUPAC名 |
[(10R,13S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16?,17?,18?,21-,22+,23+/m1/s1 |
InChIキー |
QMBJSIBWORFWQT-GDMUWPLKSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |
異性体SMILES |
CC(=O)[C@]1(CCC2[C@@]1(CCC3C2C=C(C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C |
正規SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |
外観 |
Solid powder |
Color/Form |
Crystals from menthanol or ether White to light-yellow...crystals |
melting_point |
212-214 °C |
Key on ui other cas no. |
302-22-7 8065-91-6 |
ピクトグラム |
Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
In double-distilled water, 0.16 mg/L Very soluble in chloroform; soluble in acetonitrile; slightly soluble in ethanol and diethyl ether. |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Chlormadinon Acetate Chlormadinone Chlormadinone Acetate Chlormadinone Acetate, (9 beta,10 alpha)-Isomer Neo Eunomin Neo-Eunomin NeoEunomin Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-chloro- |
蒸気圧 |
3.22X10-9at 25 °C (est) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Chlormadinone acetate?
A1: Chlormadinone acetate primarily acts as an anti-androgen by binding to androgen receptors, thus preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). [, , ] This, in turn, inhibits the androgenic effects on target tissues like the prostate and seminal vesicles. [, , ]
Q2: How does Chlormadinone acetate affect ovulation?
A2: Research suggests that Chlormadinone acetate blocks ovulation by acting on the central nervous system, specifically at a site above the median eminence. [, ] This action disrupts the typical hormonal cascade that leads to ovulation.
Q3: What is the effect of Chlormadinone acetate on the levels of Luteinizing Hormone (LH)?
A4: Chlormadinone acetate has been shown to suppress the mid-cycle surge of LH, a key event in the ovulation process. [, ] This suppression contributes to its contraceptive effect.
Q4: What is the molecular formula and weight of Chlormadinone acetate?
A5: The molecular formula of Chlormadinone acetate is C23H29ClO4, and its molecular weight is 404.93 g/mol. [, ]
Q5: What are the key spectroscopic characteristics of Chlormadinone acetate?
A5: Key spectroscopic data for Chlormadinone acetate include:
- UV Spectrum: λmax = 283.5 nm []
- IR Spectrum: Consistent with the structure of Chlormadinone acetate and comparable to the Japanese Pharmacopoeia Reference Standard. []
- Optical Rotation: [α]20D = -13.0 degrees []
Q6: Describe the absorption and distribution of Chlormadinone acetate in the body.
A7: Chlormadinone acetate is well-absorbed following oral administration. [, , ] It exhibits a longer half-life compared to natural progesterone, indicating a slower elimination rate. [] Studies in rats indicate significant accumulation in the liver and fatty tissues. []
Q7: How is Chlormadinone acetate metabolized and excreted?
A8: Chlormadinone acetate undergoes metabolism primarily in the liver. [, ] Studies in guinea pigs identified various metabolites, including hydroxylated forms and dechlorinated derivatives. [] It's important to note that the metabolic profile may vary across species. Elimination occurs primarily through urine and feces. [, ]
Q8: Does Chlormadinone acetate interact with drug-metabolizing enzymes?
A9: Studies suggest that Chlormadinone acetate can inhibit specific UDP-Glucuronosyltransferases (UGT), particularly UGT1A3 and UGT2B7, which are involved in the metabolism of various drugs. []
Q9: What are the main clinical applications of Chlormadinone acetate?
A9: Chlormadinone acetate is primarily used for:
- Contraception: It is a progestogen-only contraceptive, offering an alternative for women who cannot tolerate estrogen-containing contraceptives. [, , , , ]
- Treatment of Gynecological Conditions: It is employed in managing conditions like heavy menstrual bleeding, endometriosis, and symptoms associated with benign prostatic hyperplasia (BPH). [, , , , ]
Q10: How effective is Chlormadinone acetate in reducing prostate volume in BPH?
A11: Studies indicate that Chlormadinone acetate effectively reduces prostate volume in BPH, particularly when combined with alpha-blockers like Tamsulosin. [] The combination therapy shows promising results in alleviating obstructive symptoms. []
Q11: What are the potential side effects associated with Chlormadinone acetate?
A13: Common side effects reported with Chlormadinone acetate include menstrual irregularities (e.g., breakthrough bleeding, amenorrhea), breast tenderness, and mood changes. [, , , , , ]
Q12: Are there any concerns regarding the long-term safety of Chlormadinone acetate?
A14: While generally considered safe, long-term use of Chlormadinone acetate, like other hormonal therapies, requires careful monitoring. [, ] Studies are ongoing to fully understand any potential long-term effects.
Q13: Does Chlormadinone acetate exhibit any clinically significant drug interactions?
A15: As mentioned earlier, Chlormadinone acetate can inhibit specific UGT enzymes, potentially affecting the metabolism of co-administered drugs that are substrates of these enzymes. [] This could lead to altered drug levels and potential toxicity.
Q14: Has resistance to Chlormadinone acetate been reported?
A16: While not directly comparable to antimicrobial resistance, the phenomenon of "antiandrogen withdrawal syndrome" has been observed in prostate cancer patients treated with Chlormadinone acetate. [] In this case, discontinuation of the drug, rather than continued exposure, paradoxically leads to a decrease in PSA levels and potential clinical improvement.
Q15: What analytical methods are commonly employed for the quantification of Chlormadinone acetate?
A17: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as UV or mass spectrometry, is widely used for quantifying Chlormadinone acetate in biological samples. [, , , ]
Q16: What are the critical considerations for the quality control of Chlormadinone acetate formulations?
A18: Quality control measures for Chlormadinone acetate formulations focus on ensuring the drug's purity, stability, and accurate dosage. [] This includes stringent testing for impurities, monitoring degradation products, and verifying content uniformity within the final dosage forms.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B1668647.png)


